6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
Overview
Description
Synthesis Analysis
The synthesis of isoxazoles, a class of compounds to which 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole belongs, has been extensively researched. The most commonly reported method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is a complex arrangement of atoms that includes a bromine atom, a cyclopropyl group, and a methyl group attached to a benzoxazole ring.Scientific Research Applications
Medicinal Chemistry: α7 Nicotinic Acetylcholine Receptor Agonists
6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole: has been utilized in the synthesis of azabicyclic aryl amides, which are potent α7 nicotinic acetylcholine receptor agonists . These compounds are of interest due to their potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Pharmaceutical Research: Heterocyclic Building Blocks
In pharmaceutical research, this compound serves as a valuable heterocyclic building block. Its structure is pivotal in the design of new chemical entities, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industrial Applications: Synthesis and Reactions
Industrially, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is applied in the synthesis and reactions of mononuclear oxazoles. These processes are crucial for producing materials with specific properties for various industrial uses .
Environmental Science: Reactant in Eco-Friendly Processes
This compound may also find applications in environmental science as a reactant in eco-friendly processes. Its role in the synthesis of less toxic and more biodegradable materials is an area of ongoing research .
Chemistry Research: Druglikeness and Physicochemical Properties
In chemistry research, the compound’s physicochemical properties, such as lipophilicity and water solubility, are studied to predict its druglikeness and bioavailability. These studies are essential for the rational design of new drugs .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes for the synthesis of isoxazoles, including 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole, could be a promising direction for future research.
properties
IUPAC Name |
6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREGOYMGZLDVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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